molecular formula C10H11BrN2O B13700228 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13700228
M. Wt: 255.11 g/mol
InChI Key: WRABAPCFTUAXMR-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyridyl-substituted pyrrolidinones It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the pyridyl ring, along with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-methylpyridine with a suitable pyrrolidinone precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridyl ring or the pyrrolidinone moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-7-8(11)4-5-9(12-7)13-6-2-3-10(13)14/h4-5H,2-3,6H2,1H3

InChI Key

WRABAPCFTUAXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2=O)Br

Origin of Product

United States

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